molecular formula C16H16N4O2 B2473559 3-{2-[(1,3-Benzoxazol-2-yl)amino]ethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one CAS No. 2380085-62-9

3-{2-[(1,3-Benzoxazol-2-yl)amino]ethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2473559
CAS No.: 2380085-62-9
M. Wt: 296.33
InChI Key: GAQSKRKDQIULEP-UHFFFAOYSA-N
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Description

3-{2-[(1,3-Benzoxazol-2-yl)amino]ethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzoxazole ring fused with a pyrimidinone structure, making it a significant molecule in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(1,3-Benzoxazol-2-yl)amino]ethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting with the preparation of the benzoxazole moiety. One common method involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions . The resulting benzoxazole intermediate is then reacted with ethylamine and cyclopropyl derivatives to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and advanced catalytic systems to optimize yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(1,3-Benzoxazol-2-yl)amino]ethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-{2-[(1,3-Benzoxazol-2-yl)amino]ethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[(1,3-Benzoxazol-2-yl)amino]ethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-(1,3-benzoxazol-2-ylamino)ethyl]-6-cyclopropylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-15-9-13(11-5-6-11)18-10-20(15)8-7-17-16-19-12-3-1-2-4-14(12)22-16/h1-4,9-11H,5-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQSKRKDQIULEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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